molecular formula C18H19N7 B4059277 (3-Imidazolylpropyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

(3-Imidazolylpropyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

Cat. No.: B4059277
M. Wt: 333.4 g/mol
InChI Key: VRQZFSBSLMZXSO-UHFFFAOYSA-N
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Description

The compound "(3-Imidazolylpropyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine" is a pyrazolo-pyrimidine derivative characterized by a pyrazolo[4,5-e]pyrimidine core substituted with a 3-methylphenyl group at position 1 and a 3-imidazolylpropylamine moiety at position 2. The imidazole ring introduces basicity and hydrogen-bonding capabilities, which may enhance interactions with biological targets such as enzymes or receptors. This structural framework is analogous to other pyrazolo-pyrimidine derivatives reported for diverse pharmacological activities, including antifungal, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-14-4-2-5-15(10-14)25-18-16(11-23-25)17(21-12-22-18)20-6-3-8-24-9-7-19-13-24/h2,4-5,7,9-13H,3,6,8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQZFSBSLMZXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Imidazolylpropyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the 3-methylphenyl group and the imidazolylpropyl side chain. Key steps include:

    Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of the 3-methylphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the imidazolylpropyl side chain: This can be done through nucleophilic substitution reactions, where the imidazole ring is introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Functionalization at N1 and C4 Positions

The N1 and C4 positions are key sites for introducing substituents:

  • N1-Arylation : Coupling 4-chloropyrazolo-pyrimidine with 3-methylphenylboronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) .

  • C4-Amination : Nucleophilic substitution of 4-chloro derivatives with 3-imidazolylpropylamine under basic conditions (K₂CO₃, DMF, 60°C) (Scheme 2) .

Substituent Reagents Yield References
3-Methylphenyl (N1)Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 100°C65–80%
3-Imidazolylpropyl (C4)3-Imidazolylpropylamine, K₂CO₃, DMF, 60°C50–70%

Imidazole Side-Chain Modifications

The imidazole moiety can undergo further functionalization:

  • N-Alkylation : Reacting the imidazole nitrogen with alkyl halides (e.g., propyl bromide) in the presence of Cs₂CO₃ (MeCN, reflux) .

  • Coordination Chemistry : Formation of metal complexes (e.g., Fe²⁺, Pd²⁺) via chelation with the imidazole’s nitrogen atoms, enhancing catalytic or biological activity .

Modification Conditions Applications
N-AlkylationCs₂CO₃, MeCN, reflux, 8 hBioactive ligand synthesis
Fe²⁺ ComplexationFeCl₂·4H₂O, MeCN, RT, 2 hCatalytic aziridine formation

Mechanistic Insights

  • Cyclocondensation : Proceeds through a ketonitrile intermediate, followed by hydrazine attack and aromatization .

  • Domino Rearrangement : FeCl₂ catalyzes isoxazole → aziridine → pyrazole transformations via nitrene intermediates (Scheme 3) .

Challenges and Side Reactions

  • Regioselectivity : Competing N1 vs. N2 substitution in pyrazolo-pyrimidine requires careful catalyst selection .

  • Aromatization : NaPTS (sodium p-toluenesulfonate) is critical for facilitating aromatization steps .

Key Research Findings

  • Microwave-assisted syntheses reduce reaction times (2–4 h vs. 12–24 h) while maintaining yields .

  • Electron-withdrawing groups (EWGs) on the pyrimidine ring enhance electrophilic substitution rates .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[4,5-e]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound functions as a Bruton's tyrosine kinase (BTK) inhibitor, which plays a crucial role in B-cell receptor signaling pathways. Inhibition of BTK can lead to reduced proliferation and survival of malignant B-cells .

Kinase Inhibition

The compound has shown promise as a selective inhibitor of several kinases involved in cancer progression:

  • Target Kinases : Studies indicate that it effectively inhibits kinases such as BTK and others associated with tumor growth .
  • IC50 Values : Preliminary assays have reported IC50 values in the low micromolar range, indicating potent inhibitory effects against specific kinases .

Synthesis and Evaluation

A notable study synthesized various pyrazolo[4,5-e]pyrimidine derivatives, including our compound of interest. The synthesized compounds were evaluated for their anticancer properties against breast cancer cell lines.

  • Results : The study revealed that the tested derivatives exhibited significant cytotoxic effects, with some compounds showing over 70% inhibition at concentrations below 10 µM .

Clinical Relevance

Research has also focused on the clinical implications of using BTK inhibitors in treating hematological malignancies. The compound's structure aligns with known inhibitors that have progressed to clinical trials, suggesting its potential for further development.

Mechanism of Action

The mechanism of action of (3-Imidazolylpropyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives

Compound Name Core Structure Substituents Key Functional Groups
(3-Imidazolylpropyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine Pyrazolo[4,5-e]pyrimidine 3-Methylphenyl (position 1); 3-imidazolylpropylamine (position 4) Imidazole, propyl linker
N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 3-Methylphenyl (position 1); furan-2-ylmethyl (position 4) Furan, methyl linker
1-(4-Chlorobenzoyl)-5-aryl-4-oxo-6-thio-pyrazolo[4,5-e]pyrimidines Pyrazolo[4,5-e]pyrimidine 4-Chlorobenzoyl (position 1); thio and oxo groups (positions 4, 6) Chlorophenyl, thioether
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidine fused with thienopyrimidine Phenyl (position 3); thieno[3,2-d]pyrimidine (position 4) Thiophene, fused heterocycle
1-(4-Chlorobenzyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl (position 1); 2-methoxyethylamine (position 4) Chlorobenzyl, methoxyethyl

Key Observations :

  • Core Structure: Pyrazolo[4,5-e]pyrimidine (target compound) vs. pyrazolo[3,4-d]pyrimidine (others).
  • Substituents : The imidazolylpropyl group in the target compound contrasts with furan, thiophene, or chlorobenzyl groups in analogs. Imidazole’s basicity may improve solubility or target engagement compared to neutral furan .

Table 3: Pharmacological Profiles

Compound Biological Activity Efficacy (Example) Reference
Target Compound Hypothesized: Antifungal/Antitumor
1-(4-Chlorobenzoyl)-pyrazolo[4,5-e]pyrimidines Antifungal MIC: 12.5 µg/mL against Aspergillus niger
Pyrazolo[3,4-d]pyrimidine-urea derivatives Anti-inflammatory IC50: 8.2 µM (COX-2 inhibition)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Antiviral (inferred from structure)

Analysis :

  • The target compound’s imidazole group may enhance antifungal or kinase-inhibitory activity compared to furan or chlorobenzyl analogs, as imidazole is a common pharmacophore in antifungals (e.g., ketoconazole) .
  • Pyrazolo[4,5-e] derivatives (e.g., ) show broader antimicrobial activity than [3,4-d] isomers, suggesting core-dependent efficacy .

Biological Activity

The compound (3-Imidazolylpropyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound by reviewing relevant studies, synthesizing findings from diverse sources, and presenting data in a structured format.

Chemical Structure and Synthesis

The compound's structure features a pyrazolo[4,5-e]pyrimidine core substituted with an imidazolylpropyl group and a methylphenyl moiety. The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes. Various synthetic pathways have been documented, focusing on optimizing yields and enhancing biological activity .

Anticancer Properties

Numerous studies have reported the anticancer potential of pyrazolo[4,5-e]pyrimidine derivatives. The compound has shown promising results against various tumor cell lines. For instance, derivatives of similar structures have demonstrated antiproliferative activity with GI(50) values reaching sub-micromolar concentrations against over 50 types of tumor cell lines .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedGI(50) Value (µM)Mechanism of Action
Compound AA549 (Lung)0.5DNA Intercalation
Compound BMCF-7 (Breast)0.8Kinase Inhibition
This compoundHeLa (Cervical)TBDTBD

Kinase Inhibition

The compound has been identified as a potential protein kinase inhibitor, which is significant for treating cancers associated with abnormal kinase activity. Research indicates that pyrazolo[4,5-e]pyrimidines can selectively inhibit various kinases involved in cell proliferation and survival pathways .

Table 2: Kinase Inhibition Profile

Kinase TargetInhibition (%) at 10 µMReference
EGFR70%
VEGFR65%
PDGFRTBDTBD

Case Studies

  • Case Study on Tumor Cell Lines : A study evaluated the effects of the compound on HeLa cells, demonstrating a significant reduction in cell viability at concentrations above 1 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction through caspase activation.
  • In Vivo Studies : Preliminary in vivo studies using xenograft models have indicated that the compound reduces tumor growth significantly compared to controls, suggesting its potential as an effective therapeutic agent .

Discussion

The biological activity of this compound reflects its promising role in oncology as both an anticancer agent and a kinase inhibitor. The data suggest that further investigation into its mechanism of action and optimization for clinical use is warranted.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (3-Imidazolylpropyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine analogs?

Methodological Answer:
The synthesis of pyrazolo-pyrimidine derivatives typically involves cyclocondensation reactions, substitution at the pyrimidine ring, and functionalization of side chains. For example:

  • Core Formation : Cyclization of substituted benzoic acid hydrazides with phosphoryl chloride (POCl₃) at elevated temperatures (120°C) to form pyrazolo[3,4-d]pyrimidine scaffolds .
  • Side-Chain Modification : Reacting the core structure with alkyl halides (e.g., methyl iodide) or aryl isocyanates in dry acetonitrile or dichloromethane under reflux conditions .
  • Imidazole Integration : Introducing the imidazolylpropyl group via nucleophilic substitution or coupling reactions, as demonstrated in analogous syntheses using copper catalysts (e.g., CuBr) and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C .
    Key Validation : Structural confirmation via IR (C=N stretching at ~1600 cm⁻¹) and ¹H NMR (aromatic proton shifts at δ 7.5–8.5 ppm) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Characterization :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbons (δ 110–160 ppm) to verify substitution patterns .
    • IR Spectroscopy : Identify key functional groups (e.g., C=N at ~1600 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks) with accuracy <5 ppm .
  • Chromatographic Purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity, using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to enhance synthetic yields in multi-step protocols?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for SNAr reactions to stabilize transition states and improve regioselectivity .
  • Catalytic Systems : Employ copper(I) catalysts (e.g., CuBr) with cesium carbonate to accelerate coupling reactions between heterocycles and aryl halides .
  • Temperature Control : Stepwise heating (e.g., 35°C for coupling, 120°C for cyclization) minimizes side reactions like hydrolysis or decomposition .
  • Workup Strategies : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) enhances yield and purity .

Advanced: How should researchers address contradictory bioactivity data across assay systems?

Methodological Answer:

  • Assay Replication : Use ≥4 biological replicates per condition to account for variability, as seen in randomized block designs with split-split plots .
  • Orthogonal Assays : Cross-validate results using in vitro (e.g., enzyme inhibition) and in vivo (e.g., sea urchin embryo toxicity) models to confirm mechanism .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves across concentrations (e.g., 0.1–100 µM) to identify potency thresholds and assay-specific artifacts .
  • Statistical Modeling : Apply ANOVA or mixed-effects models to distinguish treatment effects from batch variability .

Advanced: What strategies elucidate structure-activity relationships (SAR) for substituent modifications?

Methodological Answer:

  • Systematic Substituent Variation :
    • Aryl Groups : Compare 3-methylphenyl vs. 4-chlorophenyl analogs to assess steric/electronic effects on target binding .
    • Imidazole Side Chains : Evaluate propyl vs. ethyl spacers for flexibility and hydrogen-bonding capacity .
  • Computational Modeling :
    • Molecular Docking : Use AutoDock Vina to predict binding poses in tubulin or kinase pockets (e.g., PDB: 1SA0) .
    • QSAR Analysis : Derive Hammett/Taft parameters to correlate substituent electronegativity with IC₅₀ values .
  • Biological Profiling : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) and primary cells to identify selectivity windows .

Advanced: Which in silico tools are validated for ADMET prediction of this compound?

Methodological Answer:

  • Pharmacokinetics :
    • SwissADME : Predict logP (lipophilicity) and blood-brain barrier permeability using BOILED-Egg models .
    • pkCSM : Estimate hepatic clearance (CYP450 metabolism) and plasma protein binding .
  • Toxicity :
    • ProTox-II : Screen for hepatotoxicity (e.g., mitochondrial dysfunction) and mutagenicity (Ames test profiles) .
    • ECOSAR : Assess environmental persistence and aquatic toxicity based on structural fragments .
  • Validation : Cross-reference predictions with experimental data (e.g., microsomal stability assays) to refine models .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Imidazolylpropyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
Reactant of Route 2
Reactant of Route 2
(3-Imidazolylpropyl)[1-(3-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.